molecular formula C11H14FNO4S2 B2465103 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid CAS No. 97801-46-2

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

Cat. No.: B2465103
CAS No.: 97801-46-2
M. Wt: 307.35
InChI Key: PAUCQAGPQVWROA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid (CAS 97801-46-2) is a fluorinated sulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound features a unique structure that combines a fluorobenzenesulfonamide moiety, known for enhancing binding affinity and metabolic stability, with a methylsulfanyl side chain that influences reactivity and solubility . The presence of the fluorine atom improves the compound's lipophilicity and bioavailability, making it a valuable scaffold for investigating sulfonamide-sensitive pathways and for the development of enzyme inhibitors . The methylsulfanyl (or methylsulfanyl) group also provides a versatile handle for further chemical derivatization, allowing researchers to explore a wide range of structural analogs . Compounds within this structural family have been investigated in patent literature for their potential to inhibit tumor cell proliferation, highlighting their relevance in early-stage drug discovery efforts . With a molecular formula of C 11 H 14 FNO 4 S 2 and a molecular weight of 307.36 g/mol, it is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUCQAGPQVWROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylsulfanylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and nucleophilic substitution under specific conditions.

Reaction TypeConditionsOutcomeSource
Acidic HydrolysisConcentrated HCl, refluxCleavage to 4-fluorobenzenesulfonic acid and amine intermediate
Alkaline HydrolysisNaOH (aq), heatFormation of sulfonate salts and free amine
Nucleophilic SubstitutionR-X (alkyl/aryl halides)N-alkylation/arylation at the sulfonamide nitrogen
  • Key Insight : Sulfonamides are generally stable but hydrolyze under extreme acidic/basic conditions. The 4-fluorophenyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack .

Methylsulfanyl Group Transformations

The -SMe group undergoes oxidation and alkylation reactions:

Reaction TypeReagentsProductNotesSource
Oxidation to SulfoxideH₂O₂, CH₃COOH4-methylsulfinyl derivativeMild conditions
Oxidation to SulfonemCPBA, KMnO₄4-methylsulfonyl derivativeRequires strong oxidizers
AlkylationR-X, baseThioether derivativesLimited by steric hindrance
  • Example : Oxidation of the methylsulfanyl group to a sulfone increases polarity and metabolic stability, as observed in analogs used for MMP inhibition .

Carboxylic Acid Reactions

The -COOH group engages in typical acid-derived reactions:

Reaction TypeReagentsApplicationSource
EsterificationR-OH, H⁺ (cat.)Prodrug synthesis
Amide FormationSOCl₂ → R-NH₂Peptide coupling
DecarboxylationHeat, CuAliphatic chain shortening
  • Note : Ester derivatives of similar fluorophenyl carboxylic acids show improved bioavailability in medicinal chemistry applications .

Metabolic and Biological Reactions

In vivo, the compound may undergo:

  • Hepatic Oxidation : Cytochrome P450 enzymes oxidize the methylsulfanyl group to sulfoxide/sulfone.

  • Conjugation : Glucuronidation at the carboxylic acid group enhances water solubility for excretion .

Comparative Stability Data

Functional GroupStability in pH 7.4 Buffer (37°C)Half-Life (h)Source
Sulfonamide>24Stable
Methylsulfanyl12–18Oxidation-prone
Carboxylic Acid>24Stable

Scientific Research Applications

Therapeutic Potential

The compound has been investigated for its role as a dopamine transporter (DAT) inhibitor. Research indicates that atypical DAT inhibitors can reduce the reinforcing effects of psychostimulants such as cocaine and methamphetamine in preclinical models. For instance, derivatives of 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid have shown promising results in enhancing DAT affinity, which is crucial for developing treatments for substance abuse disorders .

Table 1: Structure-Activity Relationship of DAT Inhibitors

CompoundDAT Affinity (Ki)Metabolic StabilityhERG/DAT Affinity Ratio
3b230 nMModerate-
14a23 nMModerate28

This table summarizes the binding affinities of two compounds related to the target compound, demonstrating the potential for optimizing therapeutic efficacy through structural modifications.

Neuropharmacological Studies

Studies have also explored the modulation of sigma-1 receptors by compounds similar to this compound. These receptors are implicated in various neuropsychiatric conditions, and their interaction with DAT inhibitors could enhance therapeutic outcomes for conditions like depression and anxiety .

Pest Control

The compound's sulfonamide group may confer properties that are beneficial in agricultural settings, particularly as a pesticide or herbicide. Research has indicated that similar compounds can effectively control pests and diseases in crops, suggesting potential applications in sustainable agriculture .

Table 2: Efficacy of Sulfonamide Compounds in Agriculture

Compound NameTarget Pest/DiseaseEfficacy (%)
Compound AAphids85
Compound BFungal Pathogens90
This compoundTBDTBD

This table outlines the efficacy of various sulfonamide compounds in controlling agricultural pests, indicating a need for further studies to establish the effectiveness of the target compound.

Preclinical Trials on Substance Abuse

A notable case study involved testing a derivative of this compound on rats to assess its impact on cocaine self-administration behaviors. The results demonstrated a significant reduction in drug-seeking behavior, highlighting the compound's potential as a therapeutic agent against addiction .

Agricultural Field Trials

Field trials conducted with similar sulfonamide compounds revealed their effectiveness against common agricultural pests. These studies utilized controlled environments to assess the impact on crop yield and pest population dynamics, showing promise for future applications of this compound in sustainable pest management strategies .

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfonylamino]-N-oxo-ethanamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group and fluorine atom contribute to its ability to interact with various molecular targets, making it a valuable compound for research and development .

Biological Activity

The compound 2-[(4-Fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid (CAS Number: 1009235-46-4) is a member of the benzenesulfonamide class and has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, case studies, and relevant data tables.

Basic Information

PropertyValue
Chemical Formula C11H14FNO4S2
Molecular Weight 341.81 g/mol
IUPAC Name This compound
PubChem CID 3865481

Structural Characteristics

The compound features a sulfonamide group attached to a butanoic acid backbone, with a fluorinated phenyl group that may influence its biological interactions.

Research indicates that compounds similar to This compound exhibit modulatory effects on various biological pathways. This compound is believed to act as an inhibitor of certain enzymes and receptors involved in pain signaling pathways, particularly the P2X3 receptor, which is implicated in nociception and inflammatory responses .

Pharmacological Effects

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of a similar sulfonamide compound. Results indicated significant reductions in pain scores compared to placebo, supporting the hypothesis that this class of compounds may be effective in pain management .

Case Study 2: Inflammatory Response

In an experimental model of arthritis, administration of sulfonamide derivatives resulted in decreased swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells .

Research Findings

Recent studies have focused on the synthesis and optimization of This compound , exploring structure-activity relationships (SAR) to enhance its biological efficacy. Key findings include:

  • SAR Analysis : Modifications to the sulfonamide group significantly impact its biological activity, with certain substitutions leading to improved receptor binding and higher potency against inflammatory markers .
  • Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits promising biological activity, it also necessitates careful consideration of dosage to mitigate potential side effects .

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